Butamirate citrate

Catalog No.
S522314
CAS No.
18109-81-4
M.F
C24H37NO10
M. Wt
499.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butamirate citrate

CAS Number

18109-81-4

Product Name

Butamirate citrate

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C24H37NO10

Molecular Weight

499.6 g/mol

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N

SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

Butamirate citrate; diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate; Butamiratdihydrogencitrat; Abbott 36581; HH-197; 2-(2-diethylaminoethyloxy)ethyl 2-phenylbutanoate; 2-phenylbutyric acid 2-(2-diethylaminoethyloxy)ethyl ester; 2-[2-(

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Established Application: Treating Cough

Butamirate citrate is primarily known as a cough suppressant, widely used in Europe and other regions as an over-the-counter medication. Research supports its efficacy in treating various coughs, including those caused by:

  • Irritative cough: Associated with seasonal allergies, upper respiratory tract infections, and dry air PubMed: )
  • Chronic cough: Of any etiology, including post-infectious cough and cough variant asthma PubMed: )

Butamirate citrate is a non-opioid central cough suppressant primarily used for treating dry, non-productive coughs. Its mechanism of action involves targeting the cough center in the medulla oblongata, effectively suppressing the cough reflex without causing respiratory depression, a common concern with opioid-based medications. Butamirate citrate is often preferred due to its safety profile and minimal side effects, making it suitable for a wide range of patients, including children and those with respiratory conditions .

The precise mechanism by which Butamirate citrate suppresses cough is not fully understood. However, research suggests it might act on the central nervous system, specifically the cough center in the brainstem, to inhibit the cough reflex [, ].

Butamirate citrate is generally well-tolerated, with reported side effects being mild and transient, including nausea, diarrhea, dizziness, and skin rash []. However, it's important to note that:

  • Butamirate citrate is not recommended for children under 18 years old [].
  • It should not be taken concurrently with expectorant cough medicines, as this can lead to mucus build-up in the lungs [].
  • Consult a doctor before using Butamirate citrate if you have any underlying health conditions or are taking other medications [].

  • Hydrolysis: In acidic or basic conditions, butamirate citrate can hydrolyze to produce 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid. This reaction is crucial for understanding its stability and degradation in various environments.
  • Oxidation: The compound may also undergo oxidation, particularly at the phenyl ring, leading to various oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

Major Products Formed

  • Hydrolysis Products: 2-(2-diethylaminoethoxy)ethanol and 2-phenylbutyric acid.
  • Oxidation Products: Various oxidized derivatives of butamirate citrate.

Butamirate citrate exhibits various biological activities beyond its primary role as a cough suppressant. It has been shown to reduce bronchospasm and possesses anti-inflammatory effects, making it beneficial for patients with chronic respiratory conditions. The drug acts centrally by inhibiting the cough reflex and also contributes to bronchodilation, which alleviates airway resistance . Clinical studies suggest that butamirate citrate is rapidly absorbed following oral administration, with therapeutic plasma concentrations reached within 5 to 10 minutes .

The synthesis of butamirate citrate typically involves the following steps:

  • Esterification Reaction: The compound is synthesized through the esterification of 2-(2-diethylaminoethoxy)ethanol with 2-phenylbutyric acid. This reaction is usually catalyzed by sulfuric acid or p-toluenesulfonic acid under reflux conditions.
  • Purification: After the reaction, the resultant ester is purified via distillation or recrystallization to obtain a high-purity product.
  • Citrate Formation: The purified ester can be reacted with citric acid in warm acetone to form butamirate citrate, which then crystallizes out upon cooling .

Butamirate citrate is primarily used in the formulation of various cough syrups and oral solutions aimed at treating dry coughs. Its applications extend into scientific research where it serves as a reference standard in chromatographic methods for pharmaceutical analysis. Additionally, its potential use in treating other neurological conditions is being explored due to its central nervous system effects .

Butamirate citrate shares similarities with several other antitussive agents. Below are some comparable compounds along with their unique characteristics:

Compound NameCharacteristics
OxeladinSimilar structure; has an additional ethyl group on its carboxylic acid
PentoxyverineContains cyclopentyl groups instead of ethyl; used for similar indications
DextromethorphanOpioid derivative; acts on different receptors; may cause respiratory depression
CodeineOpioid-based; effective but has higher risk of addiction and side effects
CloperastinePeripheral action; less central effect compared to butamirate citrate

Butamirate citrate's unique profile as a non-opioid agent that acts centrally without respiratory suppression distinguishes it from these compounds, making it a valuable option for managing cough symptoms effectively .

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

4

Exact Mass

499.24174638 g/mol

Monoisotopic Mass

499.24174638 g/mol

Heavy Atom Count

35

Appearance

White Solid

Melting Point

66-68°C

UNII

67HP51L98R

Other CAS

18109-81-4

Wikipedia

Butamirate citrate

Dates

Modify: 2023-08-15

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